molecular formula C11H19NO2 B15257388 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one

3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one

Cat. No.: B15257388
M. Wt: 197.27 g/mol
InChI Key: HPZVCNXYCSDOBT-UHFFFAOYSA-N
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Description

3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as versatile synthons in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of specific oxidants and additives to achieve the desired selectivity and yield. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one include other pyrrolidinones and pyrrolones. These compounds share the pyrrolidinone ring structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific hydroxycyclohexyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-[(1-hydroxycyclohexyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H19NO2/c13-10-9(4-7-12-10)8-11(14)5-2-1-3-6-11/h9,14H,1-8H2,(H,12,13)

InChI Key

HPZVCNXYCSDOBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2CCNC2=O)O

Origin of Product

United States

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